Ethyl 3,3-difluoro-2-oxobutanoate
Overview
Description
Ethyl 3,3-difluoro-2-oxobutanoate is an organic compound with the molecular formula C6H8F2O3This compound is characterized by the presence of two fluorine atoms and a keto group on the butanoate backbone, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoro-2-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed by deprotonation of a carbonyl compound, reacts with an alkyl halide to form a new carbon-carbon bond . This method is particularly useful for introducing the ethyl group into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of fluorinated reagents and catalysts to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 3,3-difluoro-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting metabolic disorders and enzyme inhibition.
Industry: This compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This makes it a valuable tool in the study of enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: This compound has a similar structure but with the fluorine atoms positioned differently on the butanoate backbone.
Ethyl 2-fluoro-3-oxobutanoate: Another related compound with a single fluorine atom and a keto group.
Uniqueness
Ethyl 3,3-difluoro-2-oxobutanoate is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and interaction with biological targets. This distinct structure makes it particularly useful in the synthesis of specialized fluorinated compounds and in the study of fluorine’s effects on molecular interactions .
Biological Activity
Ethyl 3,3-difluoro-2-oxobutanoate (C6H8F2O3) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the presence of two fluorine atoms and a keto group on the butanoate backbone. This structure enhances its reactivity and potential interactions with biological targets. The compound serves as a valuable intermediate in various chemical syntheses and is utilized in studies involving enzyme mechanisms and metabolic pathways involving fluorinated substrates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This property makes it a useful tool in studying enzyme inhibition and receptor binding.
1. Enzyme Inhibition
This compound has been employed in various studies to investigate its role as an enzyme inhibitor. Its structural features allow it to mimic natural substrates, thereby interfering with enzyme activity. For instance, research indicates that it can inhibit key metabolic pathways involved in disease processes.
2. Anticancer Properties
Recent studies have explored the anticancer potential of this compound derivatives. In particular, compounds derived from this structure have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The underlying mechanisms often involve modulation of signaling pathways such as PI3K/AKT/mTOR .
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. This activity is particularly relevant for developing new antimicrobial agents amid rising antibiotic resistance .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated that the compound inhibited cell migration and invasion while inducing cell cycle arrest and apoptosis through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .
Case Study 2: Enzyme Mechanism Studies
In another research effort, this compound was utilized to study enzyme mechanisms involving fluorinated substrates. The compound's ability to act as a substrate analog provided insights into the catalytic mechanisms of various enzymes.
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 3,3-difluoro-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-3-11-5(10)4(9)6(2,7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYMLJXLJWWHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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